molecular formula C4H10O4S<br>(C2H5)2SO4<br>C4H10O4S B166044 Diethyl sulfate CAS No. 64-67-5

Diethyl sulfate

Cat. No. B166044
CAS RN: 64-67-5
M. Wt: 154.19 g/mol
InChI Key: DENRZWYUOJLTMF-UHFFFAOYSA-N
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Patent
US04801721

Procedure details

Reaction Scheme A above begins with the triflate of a carboxyl-protected D-αhydroxycarboxylic acid derivative, e.g., lactic acid benzyl ester. By reacting this triflate with α-ethyl-γ-anilido-L-glutamate (prepared, for example, by reacting an amino-protected L-glutamic acid, such as Nα -Cbo-L-glutamic acid, with diethyl sulfate in triethylamine and dichloromethane at room temperature for about three days to give Nα -Cbo-α-ethyl-L-glutamate, forming the dicyclohexylamine salt of the thus-obtained glutamate by reaction with dicyclohexylamine in ethyl acetate at room temperature overnight, acidifying a suspension of the dicyclohexylamine salt and then reacting the isolated free acid with dicyclohexylcarbodiimide and aniline in dichloromethane, first in a dry ice/ice/acetone bath for one hour, and then at room temperature overnight), Nα -[1(L)-carbethoxy-3-carboxanilidopropyl]-L alanine benzyl ester is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
α-ethyl-γ-anilido-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-:1][S:2](C(F)(F)F)(=[O:4])=[O:3].[CH2:9]([O:16]C(=O)C(C)O)[C:10]1C=CC=CC=1.[CH2:22](N(CC)CC)[CH3:23]>ClCCl>[S:2]([O:1][CH2:22][CH3:23])([O:16][CH2:9][CH3:10])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Three
Name
carboxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(O)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Six
Name
α-ethyl-γ-anilido-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction Scheme A

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.